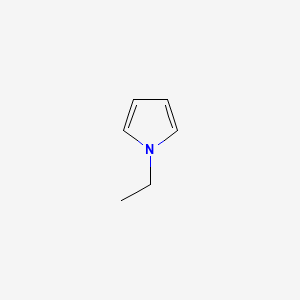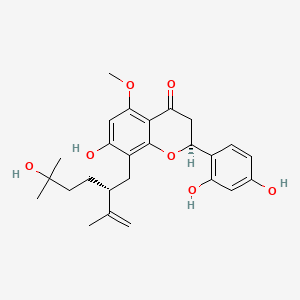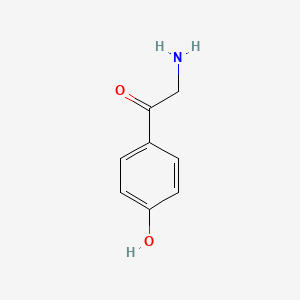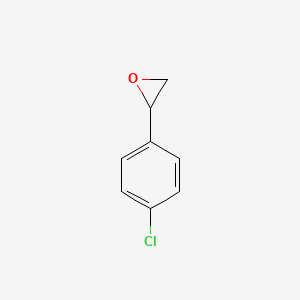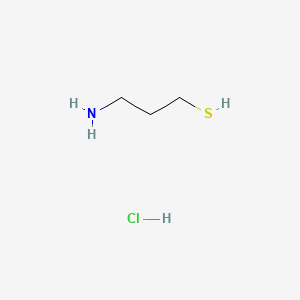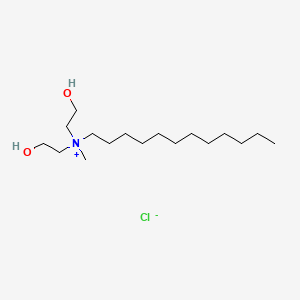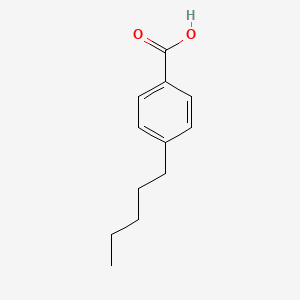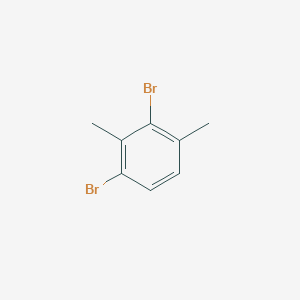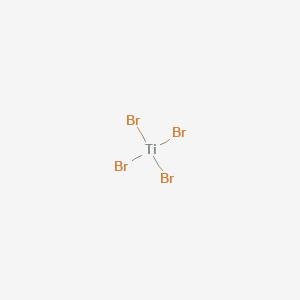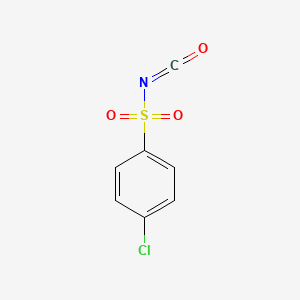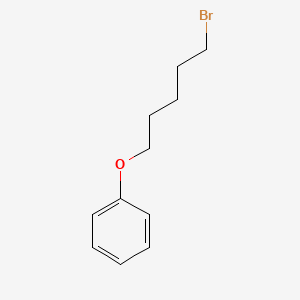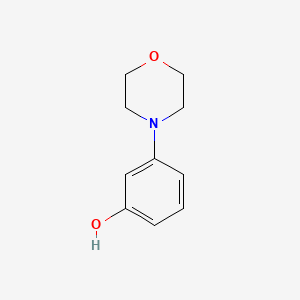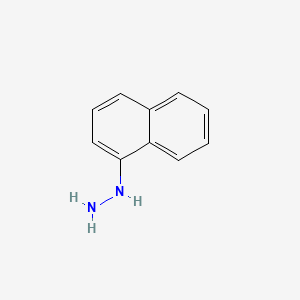
1-Naphthylhydrazine
Overview
Description
1-Naphthylhydrazine is an organic compound with the molecular formula C₁₀H₉N₂. It is a derivative of naphthalene, where a hydrazine group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
Mode of Action
The exact mode of action of 1-Naphthylhydrazine is not clearly understood. It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the hydrazine group. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Naphthalene derivatives have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .
Result of Action
Given the broad range of activities displayed by naphthalene derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s activity . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Naphthylhydrazine are not well-documented in the literature. As a derivative of hydrazine, it may share some of its biochemical properties. Hydrazine and its derivatives are known to react with carbonyl compounds, forming hydrazones This reaction could potentially involve enzymes, proteins, and other biomolecules that contain carbonyl groups
Cellular Effects
Hydrazine and its derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a derivative of hydrazine, it may share some of its mechanisms of action. Hydrazine and its derivatives are known to react with carbonyl compounds, forming hydrazones This reaction could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthylhydrazine can be synthesized through the reaction of 1-naphthylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of an inert atmosphere to prevent oxidation. The reaction can be represented as follows: [ \text{C}{10}\text{H}{7}\text{NH}_2 + \text{N}_2\text{H}4 \rightarrow \text{C}{10}\text{H}_9\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of hydrazine hydrate and 1-naphthylamine as starting materials is common, and the reaction is carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthylazide.
Reduction: It can be reduced to form 1-naphthylamine.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 1-Naphthylazide
Reduction: 1-Naphthylamine
Substitution: Products vary based on the electrophile used.
Scientific Research Applications
1-Naphthylhydrazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but with a phenyl group instead of a naphthyl group.
4-Methoxyphenylhydrazine: Contains a methoxy group on the phenyl ring.
2-Hydrazinopyridine: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness of 1-Naphthylhydrazine: this compound is unique due to its naphthalene ring structure, which imparts different chemical properties compared to phenyl or pyridine derivatives. Its reactivity and applications are distinct, making it valuable in specific chemical syntheses and research applications.
Properties
IUPAC Name |
naphthalen-1-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIOBSQHJYVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176957 | |
| Record name | Hydrazine, 1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-55-2 | |
| Record name | 1-Naphthylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 1-naphthylhydrazine influence the biological activity of the Ruthenium(II)-arene complex?
A1: Research indicates that incorporating this compound as a bridging ligand in a binuclear Ruthenium(II)-arene complex significantly enhances its anticancer properties. The complex exhibits promising activity against prostate and colon cancer cell lines []. While the exact mechanism of action remains under investigation, the complex exhibits radical scavenging properties against DPPH• and HO• radicals, suggesting a potential role in mitigating oxidative stress within cancer cells []. Further research is crucial to elucidate the precise interactions between the complex and its cellular targets.
Q2: What analytical techniques were employed to characterize the synthesized Ruthenium(II)-1-naphthylhydrazine complex and investigate its interactions with biological targets?
A2: The synthesized complexes, [{RuCl(η6-p-cymene)}2(μ-Cl)(μ-1-N,N′-naphthyl)]X (X = Cl, 1; PF6, 2), were meticulously characterized using a combination of spectroscopic techniques including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy []. Elemental microanalysis further confirmed the elemental composition of the complexes []. To understand the complex's behavior in a biological environment, its interaction with bovine serum albumin was investigated using spectrofluorimetry []. This technique provided insights into the binding affinity and potential interactions between the complex and the protein. Additionally, molecular docking studies were employed to complement the experimental findings and visualize the potential binding modes of the complex with the protein []. These complementary analytical approaches provide a comprehensive understanding of the complex's characteristics and its potential interactions with biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
